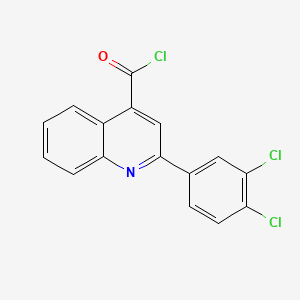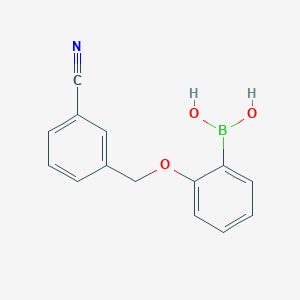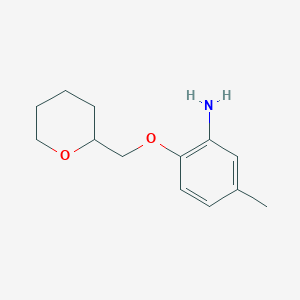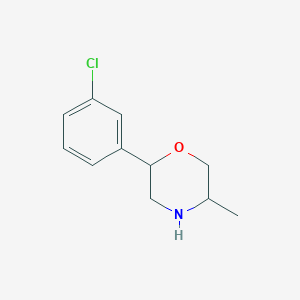
2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Drug Design and Development
The compound 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride is a valuable entity in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structure, which includes a quinoline moiety, is known for a broad spectrum of bioactivity, making it an excellent pharmacophore . Researchers utilize this compound to create derivatives with potential therapeutic effects. For instance, its incorporation into larger molecules could lead to the development of novel drugs with improved efficacy and safety profiles.
Organic Synthesis: Suzuki–Miyaura Coupling
In organic synthesis, this compound can be employed in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds . This reaction is pivotal for constructing complex organic molecules, and 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride can act as an electrophilic partner due to its reactive chloride group. The resulting products are often precursors to more complex structures used in medicinal chemistry and material science.
Pharmacology: Biological Activity Screening
Pharmacologically, derivatives of 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride are screened for various biological activities. The quinoline core is associated with anti-inflammatory, antimicrobial, and anticancer properties . By modifying the quinoline structure, researchers can enhance these properties or discover new pharmacological activities.
Biochemistry: Proteomics Research
In biochemistry, particularly proteomics, this compound is used as a reagent to study protein interactions and functions . It can be used to modify proteins or peptides, thereby aiding in the elucidation of their structure and the mechanisms by which they exert their biological effects.
Chemical Engineering: Process Development
From a chemical engineering perspective, the synthesis and application of 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride involve process development and optimization . Engineers work on scaling up the production while ensuring purity and yield, which is crucial for its application in research and industry.
Drug Research: Quinolone Derivatives
In drug research, the focus on quinolone derivatives, which include the 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride , is significant due to their historical and ongoing importance as therapeutic agents . These compounds have been central to the development of antibiotics and other therapeutic classes.
Synthetic Chemistry: Heterocyclic Compound Synthesis
In synthetic chemistry, this compound is utilized in the synthesis of heterocyclic compounds, which are a mainstay in the development of drugs and agrochemicals . The dichlorophenyl group can act as a stepping stone for further functionalization, leading to a variety of heterocyclic structures.
Therapeutic Potential: Future Drug Development
Lastly, the therapeutic potential of 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride and its derivatives is being explored for future drug development . With ongoing research, there is a possibility of discovering new drugs that can address unmet medical needs, particularly in areas where current treatments are inadequate.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-12-6-5-9(7-13(12)18)15-8-11(16(19)21)10-3-1-2-4-14(10)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOPZLLXXZINKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)




![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)







